molecular formula C36H30ClNP2 B055827 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride CAS No. 21050-13-5

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Cat. No.: B055827
CAS No.: 21050-13-5
M. Wt: 574 g/mol
InChI Key: LVRCYPYRKNAAMX-UHFFFAOYSA-M
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Description

Histamine H3 receptor antagonist 1 is a type of antihistaminic drug that blocks the action of histamine at H3 receptors. Unlike H1 and H2 receptors, which have primarily peripheral actions, H3 receptors are primarily found in the brain and act as inhibitory autoreceptors located on histaminergic nerve terminals. These receptors modulate the release of histamine and other neurotransmitters such as glutamate and acetylcholine. Consequently, H3 receptor antagonists have stimulant and nootropic effects and are being researched as potential drugs for the treatment of neurodegenerative conditions such as Alzheimer’s disease .

Preparation Methods

The synthesis of H3 receptor antagonists involves several steps, including the formation of a central core structure, a linker, and a tertiary basic amine. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis of pitolisant, a well-known H3 receptor antagonist, involves the use of a propyloxy chain as a linker and a tertiary amine to interact with the conserved aspartate in helix 3 of the receptor .

Industrial production methods for H3 receptor antagonists may involve large-scale chemical synthesis using batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness while ensuring compliance with regulatory standards.

Chemical Reactions Analysis

H3 receptor antagonists undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a tertiary amine may result in the formation of an N-oxide, while reduction of a ketone may yield a secondary alcohol.

Scientific Research Applications

H3 receptor antagonists have a wide range of scientific research applications, including:

    Chemistry: These compounds are used as tools to study the histaminergic system and its role in various physiological processes.

    Biology: H3 receptor antagonists are used to investigate the regulation of neurotransmitter release and the effects of histamine on cognitive functions.

    Medicine: These compounds are being researched as potential treatments for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and autism spectrum disorder.

    Industry: H3 receptor antagonists are used in the development of new drugs and therapeutic agents targeting the central nervous system.

Comparison with Similar Compounds

H3 receptor antagonists can be compared with other similar compounds, such as H1 and H2 receptor antagonists. While H1 and H2 receptor antagonists primarily have peripheral actions and can cause sedation if they block receptors in the brain, H3 receptor antagonists are primarily found in the brain and have stimulant and nootropic effects. Some similar compounds include:

H3 receptor antagonists are unique in their ability to modulate the release of multiple neurotransmitters and their potential therapeutic applications in neurodegenerative diseases.

Biological Activity

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as bis(triphenylphosphoranylidene)ammonium chloride, is a phosphonium salt with significant biological activity. This compound is characterized by its complex structure and unique properties that make it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C₃₆H₃₀ClNP₂
  • Molecular Weight : 574.03 g/mol
  • CAS Number : 21050-13-5
  • InChIKey : LVRCYPYRKNAAMX-UHFFFAOYSA-M

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The triphenylphosphoranylidene moiety can participate in various reactions, influencing cellular processes such as apoptosis and cell signaling pathways. The positive charge on the nitrogen atom allows for interactions with negatively charged biomolecules, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro tests demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
HeLa12.5Caspase-dependent apoptosis
MCF-715.0Cell cycle arrest
A54910.0ROS generation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial membranes and inhibiting essential cellular processes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 5 mg/kg body weight for a duration of three weeks.

Case Study 2: Antimicrobial Application in Clinical Settings

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, the administration of this compound resulted in a notable decrease in infection rates. The study highlighted the compound's potential as an alternative treatment option for multidrug-resistant infections.

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can cause skin and eye irritation upon contact. Proper handling protocols must be observed to mitigate risks associated with exposure.

Properties

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride
Source PubChem
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InChI

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
Source PubChem
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InChI Key

LVRCYPYRKNAAMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30ClNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent)
Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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DSSTOX Substance ID

DTXSID90201600
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Molecular Weight

574.0 g/mol
Source PubChem
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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CAS No.

21050-13-5, 53433-12-8
Record name Bis(triphenylphosphine)iminium chloride
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Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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Record name Bis(triphenylphosphoranylidene)ammonium chloride
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